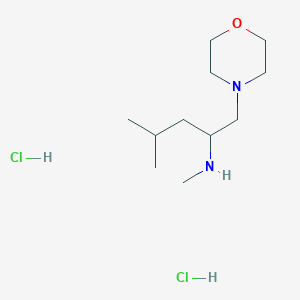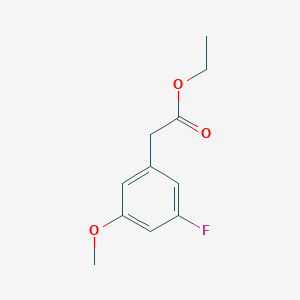
3-Methyl-2,4-dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2,4-dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4-dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a piperidine derivative with a suitable dioxo compound under acidic or basic conditions can lead to the formation of the desired pyrimidine ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process often includes steps such as crystallization, filtration, and drying to obtain the final product in a usable form.
化学反応の分析
Types of Reactions
3-Methyl-2,4-dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.
科学的研究の応用
3-Methyl-2,4-dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes involving pyrimidine derivatives.
Medicine: The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Methyl-2,4-dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological processes. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2,4-Dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- 3-Methyl-2,4-dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine
- 1-(Piperidin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Uniqueness
What sets 3-Methyl-2,4-dioxo-1-(piperidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position and the piperidin-3-yl group at the 1-position of the pyrimidine ring can significantly impact its interaction with molecular targets and its overall pharmacological profile.
特性
分子式 |
C11H15N3O4 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC名 |
3-methyl-2,4-dioxo-1-piperidin-3-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H15N3O4/c1-13-9(15)8(10(16)17)6-14(11(13)18)7-3-2-4-12-5-7/h6-7,12H,2-5H2,1H3,(H,16,17) |
InChIキー |
DNAZSUMKEVTOMS-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=CN(C1=O)C2CCCNC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



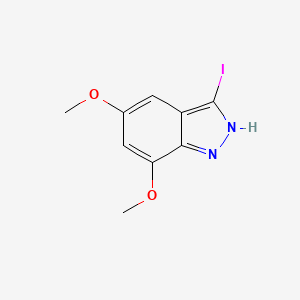
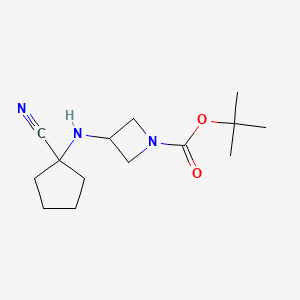
![3-(3,4-dimethoxyphenethyl)-8-methoxy-2-methyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14868260.png)
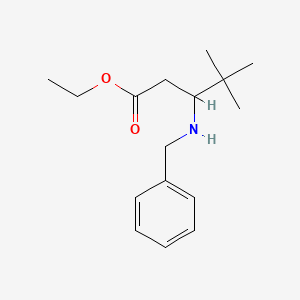
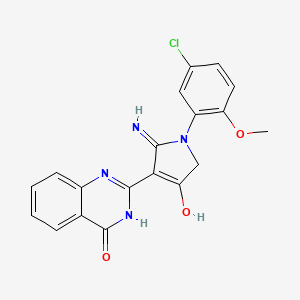
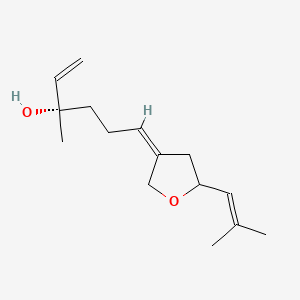
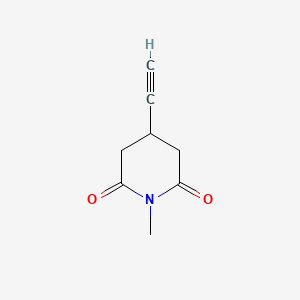
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14868287.png)

![(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B14868298.png)
